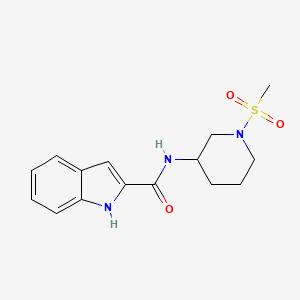
N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide, commonly known as JNJ-42165279, is a novel and potent inhibitor of the protein kinase CK1δ. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
JNJ-42165279 inhibits the protein kinase CK1δ, which plays a critical role in various cellular processes, including cell proliferation, apoptosis, and circadian rhythm regulation. By inhibiting CK1δ, JNJ-42165279 disrupts these processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have various biochemical and physiological effects, including the inhibition of CK1δ activity, the induction of apoptosis in cancer cells, the reduction of amyloid beta levels in Alzheimer's disease, and the improvement of motor function in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of JNJ-42165279 is its potency and selectivity for CK1δ, making it a valuable tool for studying the role of this protein kinase in various cellular processes. However, one of the limitations of JNJ-42165279 is its limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on JNJ-42165279, including:
1. Further studies on the mechanism of action of JNJ-42165279, particularly its effects on circadian rhythm regulation.
2. Studies on the potential use of JNJ-42165279 in combination with other drugs for cancer treatment.
3. Studies on the potential use of JNJ-42165279 in the treatment of other neurodegenerative diseases, such as Huntington's disease.
4. Studies on the development of more soluble formulations of JNJ-42165279 for use in experimental settings.
In conclusion, JNJ-42165279 is a novel and potent inhibitor of the protein kinase CK1δ, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of JNJ-42165279 involves a multi-step process that begins with the reaction of 3-bromo-1-methylpiperidine with sodium hydride to form 1-methylsulfonylpiperidine. This compound is then reacted with 2-bromo-1H-indole-5-carboxylic acid to produce JNJ-42165279, which is purified by column chromatography.
Aplicaciones Científicas De Investigación
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease, JNJ-42165279 has been shown to improve cognitive function and reduce amyloid beta levels, which are associated with the development of Alzheimer's disease. In Parkinson's disease, JNJ-42165279 has been shown to improve motor function and reduce the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)18-8-4-6-12(10-18)16-15(19)14-9-11-5-2-3-7-13(11)17-14/h2-3,5,7,9,12,17H,4,6,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYRVJZZVUALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
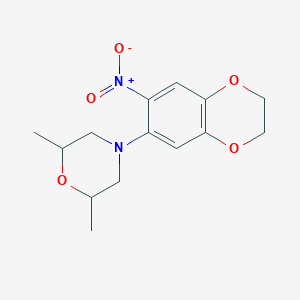
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
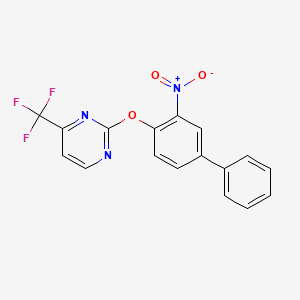
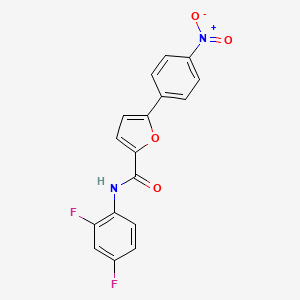
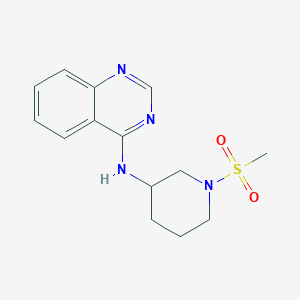
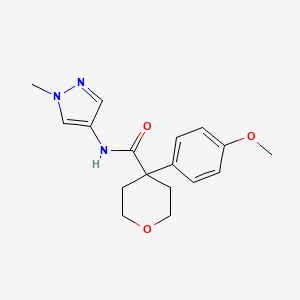

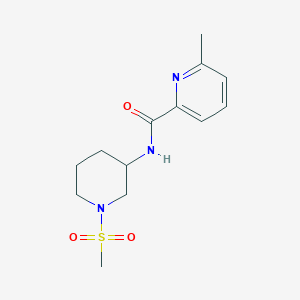
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
